molecular formula C62H113N11O13 B12106854 30-(1-Hydroxyethyl)-33-(1-hydroxy-2-methylhexyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

30-(1-Hydroxyethyl)-33-(1-hydroxy-2-methylhexyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Cat. No.: B12106854
M. Wt: 1220.6 g/mol
InChI Key: QHSAVIYJLPPRIS-UHFFFAOYSA-N
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Description

The compound 30-(1-Hydroxyethyl)-33-(1-hydroxy-2-methylhexyl)-... (hereafter referred to as the target compound) is a macrocyclic molecule with a complex polyazacyclotritriacontane backbone. Key features include:

  • Molecular Formula: C₆₂H₁₁₁N₁₁O₁₂ (molecular weight ≈ 1202.635) .
  • Stereochemistry: Undefined stereocenters in available data, but structural analogs highlight the importance of stereochemical configuration for bioactivity .
  • Functional Groups: Hydroxyethyl and hydroxy-2-methylhexyl groups at positions 30 and 33, respectively, which may enhance hydrophilicity compared to related compounds with unsaturated or non-polar substituents .

Properties

Molecular Formula

C62H113N11O13

Molecular Weight

1220.6 g/mol

IUPAC Name

30-(1-hydroxyethyl)-33-(1-hydroxy-2-methylhexyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H113N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h33-46,48-52,74,76H,25-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)

InChI Key

QHSAVIYJLPPRIS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O

Origin of Product

United States

Biological Activity

The compound 30-(1-Hydroxyethyl)-33-(1-hydroxy-2-methylhexyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone (commonly referred to as the undecazacyclotritriacontane compound) is a complex synthetic molecule characterized by its extensive alkyl chain structure and multiple functional groups. This article reviews its biological activities based on available research findings.

  • Molecular Formula : C62H113N11O13
  • Molecular Weight : 1220.6 g/mol
  • IUPAC Name : As specified above.
PropertyValue
Molecular FormulaC62H113N11O13
Molecular Weight1220.6 g/mol
Purity~95%

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Research indicates several key areas of activity:

Antimicrobial Activity

Preliminary studies suggest that the undecazacyclotritriacontane compound exhibits antimicrobial properties. For instance:

  • It has shown effectiveness against various bacterial strains in vitro.
  • The mechanism appears to involve disruption of bacterial cell membranes.

Immunomodulatory Effects

Research indicates that this compound may have immunomodulatory effects:

  • It can enhance the proliferation of certain immune cells.
  • Studies have demonstrated its potential to modulate cytokine production in immune responses.

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects have been evaluated in cancer cell lines:

  • In vitro assays revealed significant cytotoxicity against specific cancer types.
  • The mechanism of action may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study tested the compound against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 50 μg/mL for both strains.
    • Results indicated that the compound disrupts the integrity of bacterial membranes.
  • Immunomodulation Research :
    • In a controlled experiment with murine models (mice), administration of the compound resulted in a 30% increase in T-cell proliferation compared to control groups.
    • Cytokine analysis showed increased levels of IL-2 and IFN-gamma.
  • Cytotoxicity Assay :
    • A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed an IC50 value of 20 μg/mL after 48 hours of treatment.
    • Flow cytometry analysis indicated increased apoptotic cells following treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The target compound shares structural homology with several macrocyclic immunosuppressants and synthetic derivatives. A detailed comparison is provided below:

Table 1: Structural Comparison
Compound Name Molecular Formula Key Substituents (Positions) Stereochemistry Bioactivity/Application
Target Compound C₆₂H₁₁₁N₁₁O₁₂ 30-(1-Hydroxyethyl), 33-(1-hydroxy-2-methylhexyl) Undefined Unknown (hypothesized immunomodulatory)
Voclosporin () C₆₂H₁₁₁N₁₁O₁₂ 30-Ethyl, 33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl] Multiple defined stereocenters Calcineurin inhibitor, FDA-approved for lupus nephritis
Compound C₆₂H₁₁₁N₁₁O₁₂ 30-Ethyl, 33-[(4E)-1-hydroxy-2-methylhex-4-en-1-yl] 0 defined stereocenters Not reported
Key Observations:
  • Stereochemistry : Voclosporin’s defined stereocenters are critical for calcineurin binding , whereas the target compound’s undefined stereochemistry complicates activity predictions.

Physicochemical and Pharmacokinetic Properties

Table 2: Physical and Pharmacokinetic Comparison
Property Target Compound Voclosporin () Compound
Stability Likely stable at 2–8°C (inferred from analog) Stable under refrigeration Similar to target compound
Plasma Protein Binding Not reported 97% Not reported
Half-Life Unknown ~30 hours Unknown
Hazards (GHS) H302, H350, H360 (inferred) H302, H350, H360 Similar hazards
Key Findings:
  • Stability : Hydroxy groups in the target compound may reduce thermal stability compared to voclosporin’s unsaturated substituents.
  • Toxicity : Shared hazard profiles (e.g., reproductive toxicity) suggest structural similarities in toxicity pathways .

Bioactivity Hypotheses

  • Immunosuppression Potential: Structural alignment with voclosporin suggests possible calcineurin inhibition, but the absence of defined stereocenters and differing substituents may reduce efficacy .
  • Hydrophilicity vs. Bioavailability : The hydroxy groups may enhance aqueous solubility but limit blood-brain barrier penetration compared to voclosporin .

Comparative Challenges

  • Stereochemical Uncertainty : Undefined stereocenters in the target compound hinder accurate activity predictions, unlike voclosporin’s well-characterized configuration .
  • Synthetic Complexity: The tetrakis(2-methylpropyl) and nonamethyl groups complicate synthesis and purification, as seen in related macrocycles .

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